5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds characterized by a unique tricyclic structure and various functional groups that contribute to its biological activity. The compound's chemical formula is with a molecular weight of approximately 366.46 g/mol.
This compound can be synthesized through various methods discussed in the synthesis analysis section. Its structural characteristics make it a candidate for further research in pharmaceutical applications, particularly in targeting specific biological pathways.
The compound is classified as a sulfonamide due to the presence of the sulfonyl group (-SO2-). It also contains an imino group and multiple aromatic rings, placing it within the broader category of heterocyclic compounds.
The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be achieved through several methods:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis.
The molecular structure of the compound features a tricyclic core with multiple substituents:
The compound's structural data can be represented using various chemical notation systems such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier). For example:
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2InChI=1S/C18H22N4O3S/c1-12(2)6-7-14(15(12)20)19-18(23)22(21)17(24)16(14)10-11-9-13(18)8/h6-8H,9-11H2,1-5H3The compound is expected to undergo various chemical reactions typical for compounds containing functional groups such as sulfonamides and imines:
Technical details regarding reaction conditions (temperature, solvent choice) are essential for successful transformations.
The mechanism of action for 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one likely involves interaction with specific biological targets:
Data from biological assays would be necessary to confirm these mechanisms.
The physical properties of this compound include:
Chemical properties include:
Relevant data from experimental studies would provide insights into these properties.
5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has potential applications in several scientific fields:
Further research is warranted to explore these applications fully and determine the compound's efficacy in real-world scenarios.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9